molecular formula C8H11NO3S B1370894 4-Methanesulfonyl-3-methoxyaniline CAS No. 75259-31-3

4-Methanesulfonyl-3-methoxyaniline

Cat. No.: B1370894
CAS No.: 75259-31-3
M. Wt: 201.25 g/mol
InChI Key: LAYYXXQNPGIKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methanesulfonyl-3-methoxyaniline, identified by CAS 13736-78-2, is a high-purity chemical compound supplied for research and development purposes . This aniline derivative features a methoxy group and a methanesulfonyl group on its benzene ring, giving it a molecular formula of C8H11NO3S and a molecular weight of 201.24 g/mol . Compounds with methanesulfonyl (mesyl) groups are of significant interest in medicinal chemistry and serve as key intermediates in organic synthesis. The primary research application of this compound is as a building block in pharmaceutical development. Its structural features make it a valuable precursor for synthesizing novel bioactive molecules. Specifically, derivatives of (methylsulfonyl)aniline are investigated for their potential as selective anti-inflammatory agents targeting the COX-2 enzyme . The presence of both the methoxy and methanesulfonyl substituents on the aniline core allows researchers to explore structure-activity relationships and develop new therapeutic candidates. For optimal stability, this product should be stored in a cool, dark place under an inert atmosphere . As a standard safety precaution, researchers should handle this material using appropriate personal protective equipment, including gloves and eye protection . This product is labeled "For Research Use Only" and is strictly intended for laboratory research. It is not certified for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYYXXQNPGIKED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Aniline Chemistry and Organosulfur Compounds

4-Methanesulfonyl-3-methoxyaniline belongs to the class of substituted anilines, which are derivatives of aniline (B41778), a primary arylamine. The reactivity and properties of aniline are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. afit.eduresearchgate.net The presence of both an electron-donating methoxy (B1213986) group (-OCH3) and a strongly electron-withdrawing methanesulfonyl group (-SO2CH3) on the aniline ring of this compound creates a unique electronic environment. This dual substitution pattern modulates the nucleophilicity of the amino group and influences its directing effects in electrophilic aromatic substitution reactions. libretexts.org

Furthermore, this compound is classified as an organosulfur compound due to the presence of the methanesulfonyl group. wikipedia.org Organosulfur compounds are ubiquitous in nature and play crucial roles in various biological and chemical processes. The sulfonyl group, in particular, is known for its ability to form stable bonds and participate in a variety of chemical transformations, contributing to the thermal stability and specific electronic properties of the molecules in which it is found. acs.org

Significance As a Versatile Intermediate in Contemporary Organic Synthesis

The true value of 4-Methanesulfonyl-3-methoxyaniline lies in its role as a versatile intermediate in multi-step organic synthesis. Its distinct functional groups—the amino, methoxy (B1213986), and methanesulfonyl moieties—provide multiple reaction sites that can be selectively targeted to build more complex molecular architectures.

The amino group can be readily diazotized and subsequently replaced by a wide range of other functional groups, a cornerstone of synthetic strategy for polysubstituted aromatic compounds. libretexts.org It can also be acylated or alkylated to introduce further diversity. For instance, reaction with chloroacetyl chloride can be used to introduce a chloroacetyl group, a common step in the synthesis of various bioactive molecules. chemicalbook.comchemicalbook.commerckmillipore.comtcichemicals.com

The methoxy group can potentially be cleaved to a hydroxyl group, offering another point for modification. The methanesulfonyl group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and influences the regioselectivity of other reactions. The synthesis of related compounds, such as 5-(ethylsulfonyl)-2-methoxyaniline, highlights the utility of such sulfonyl-substituted anilines in creating pharmacologically important fragments. nih.gov

The preparation of this compound itself can be achieved through various synthetic routes, often involving the reduction of a corresponding nitro compound, a common pathway for synthesizing arylamines.

Research Trajectories in Materials Science and Specialty Chemicals

Established Synthesis Routes

The creation of this compound is primarily achieved through multi-step synthetic pathways that begin with readily available aromatic compounds. These routes are designed to strategically introduce the necessary functional groups—methanesulfonyl, amino, and methoxy (B1213986)—onto the benzene (B151609) ring in a controlled manner.

Multi-Step Approaches from Aromatic Precursors

The synthesis of this compound typically involves a sequence of reactions that build the molecule step-by-step. The general strategy revolves around the careful installation and modification of functional groups on an aromatic scaffold.

The introduction of the methanesulfonyl group (CH₃SO₂) is a critical step in the synthesis. This can be accomplished through two primary methods: direct sulfonylation or the conversion of a pre-existing sulfur-containing group.

Direct sulfonylation involves the reaction of an appropriately substituted aromatic compound with a sulfonating agent. Recent advancements have highlighted the use of visible light photoredox catalysis for the sulfonylation of aniline derivatives with sulfinate salts. nih.govrsc.org This method offers a mild alternative to traditional approaches that often require harsh conditions. nih.gov Key features of this modern technique include the generation of sulfonyl radicals from stable sulfinate salts and the use of simple aniline derivatives as coupling partners. rsc.org

Sulfonylation MethodReagentsConditionsAdvantages
Visible Light Photoredox CatalysisAniline derivative, Sulfinate salt, PhotocatalystMild, Visible lightHigh functional group tolerance, Late-stage functionalization
Classical Electrophilic Aromatic SubstitutionArene, Sulfonyl chloride/Sulfonic acidHarsh, Lewis/Brønsted acids, High temperaturesEstablished method

An alternative strategy involves starting with a precursor that already contains a sulfur atom, which is then oxidized to the desired sulfone. The most common method for preparing sulfones is by the oxidation of sulfides. nih.gov However, this approach can be limited by the use of odorous thiols and strong oxidizing conditions, which may not be compatible with other functional groups in the molecule. nih.gov

The amino group (-NH₂) is typically introduced by the reduction of a nitro group (-NO₂). The nitration of an aromatic ring followed by reduction is a classic and widely used method for preparing anilines. beilstein-journals.org

A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a common and efficient method. benchchem.com For instance, 1-methanesulfonyl-4-nitro-benzene can be hydrogenated to 4-methanesulphonyl-phenylamine in good yield. benchchem.com

Other effective reduction methods include the use of:

Trichlorosilane (HSiCl₃) in the presence of a tertiary amine, which offers a metal-free alternative. beilstein-journals.org

Sodium borohydride (NaBH₄) in combination with catalytic amounts of nickel acetate (B1210297) (Ni(OAc)₂·4H₂O) in a mixed solvent system. orientjchem.org

Iron powder in acidic media, a method historically significant in aniline production. unimi.it

The choice of reducing agent often depends on the presence of other functional groups in the molecule to ensure chemoselectivity. organic-chemistry.org The reduction of the nitro group to the amine proceeds through nitroso and hydroxylamino intermediates. nih.gov

Reduction MethodReagentsKey Features
Catalytic HydrogenationH₂, Pd/CWidely used, efficient
TrichlorosilaneHSiCl₃, Tertiary amineMetal-free, mild conditions
Sodium Borohydride/Nickel AcetateNaBH₄, Ni(OAc)₂·4H₂OConvenient, high yields
Iron/AcidFe, AcidHistoric industrial method

The methoxy group (-OCH₃) can be introduced onto the aromatic ring through several methods. One common approach is the etherification of a corresponding phenol with a methylating agent. In some synthetic routes, the starting material may already contain a methoxy group. For example, a multi-step synthesis of 5-(ethylsulfonyl)-2-methoxyaniline starts from the commercially available 4-methoxybenzene-1-sulfonyl chloride. nih.gov

In other cases, a methoxy group can be installed via nucleophilic aromatic substitution. For instance, in the synthesis of 3-bromo-4-methoxyaniline, an etherification step is carried out using sodium methoxide. google.comgoogle.com The reaction of a suitable precursor, such as 3-bromo-4-fluoronitrobenzene, with sodium methoxide in methanol (B129727) yields the desired methoxy-substituted compound. google.com

Strategic Introduction of Methanesulfonyl Groups

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and related structures is highly dependent on the careful control of reaction parameters. Key factors include the choice of solvent, reaction temperature, and the selection of an appropriate catalyst.

Solvent Effects and Temperature Control

Solvent selection and temperature are critical in the synthesis of aniline derivatives. For instance, in the synthesis of N-methyl-4-methoxyaniline, the reaction temperature is controlled between 50-120°C. google.com In a different synthesis, that of 2-methoxymethyl-1,4-benzenediamine, heating to reflux in anhydrous methanol is a key step, followed by cooling in an ice bath to below 10°C during the addition of an acetic acid solution. google.com The synthesis of 2-methyl-4-methoxyaniline from o-nitrotoluene has been studied with reaction temperatures ranging from 30-60°C. fx361.com

The choice of solvent also plays a crucial role. Methanol is a common solvent in these types of hydrogenations. benchchem.comgoogle.com In some cases, solvent-free conditions are employed to develop more environmentally friendly protocols. nih.gov The use of deep eutectic solvents, such as ethylene glycol/choline chloride, has also been explored to afford high product yields under mild conditions. researchgate.net

The following table summarizes the impact of solvent and temperature on related syntheses:

ProductStarting MaterialSolventTemperatureYield/Outcome
4-methanesulphonyl-phenylamine1-methanesulfonyl-4-nitro-benzeneMethanolAtmospheric pressure65%
N-methyl-4-methoxyanilinep-aminoanisole, paraformaldehydeN,N-dimethylpropionamide95°CNot specified
2-methyl-4-methoxyanilineo-nitrotolueneMethanol with acidic ionic liquid30-60°CUp to 67.6% selectivity
2-methoxymethyl-1,4-benzenediamine4-nitro-2-chloromethyl-chlorobenzeneAnhydrous methanolReflux, then <10°CNot specified
3-arylquinolinesAnilines, styrene oxideSolvent-freeRoom TemperatureGood to excellent yields
Catalyst Selection and Role (e.g., Pd/C)

Catalysts are fundamental in the synthesis of this compound and its analogs, with Palladium on carbon (Pd/C) being a prominently used catalyst. It is particularly effective in hydrogenation reactions, such as the reduction of a nitro group to an amine.

In a typical procedure, a solution of the nitro-precursor in a suitable solvent like methanol is hydrogenated over 10% Pd/C at atmospheric pressure until the reaction is complete. benchchem.com The catalyst is then removed by filtration. benchchem.com The amount of Pd/C catalyst used can influence the reaction, with a 10% Pd/C loading being common. benchchem.com For the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a catalytic amount of 10% Pd/C is used in ethanol. nih.gov

Other catalysts and catalytic systems have also been employed. For instance, a combination of a noble metal catalyst (like platinum, rhodium, or palladium on activated carbon) and sulfuric acid has been used for the synthesis of p-methoxyaniline compounds. google.com In some cases, catalyst-free conditions have been developed, for example, in the visible-light-induced synthesis of bis(indolyl)methanes. researchgate.net The development of heterogeneous catalysts, such as titania-supported CuCl2, offers advantages like recyclability and stability. beilstein-journals.org

The table below details various catalysts used in related aniline syntheses:

CatalystReaction TypeRole of Catalyst
10% Pd/CHydrogenation of nitro groupReduces the nitro group to an amine. benchchem.comnih.gov
Pt/C with acidic ionic liquidHydrogenation and rearrangementProvides active sites for hydrogenation and catalyzes Bamberger rearrangement. fx361.com
Raney nickelCatalytic hydrogenationUsed for the conversion of p-aminoanisole and paraformaldehyde to N-methyl-4-methoxyaniline. google.com
Al2O3/MeSO3HOne-pot synthesis of 3-arylquinolinesActs as an effective and mild reagent system. nih.gov
Titania-supported CuCl2Heterogeneous catalysisFacilitates the synthesis of imidazo[1,2-a]pyridines and is recyclable. beilstein-journals.org

Advanced Synthetic Methodologies

To expand the chemical space and create novel derivatives of this compound, advanced synthetic strategies are being developed. These include methods for selective functionalization, asymmetric synthesis, and the generation of compound libraries.

Chemo- and Regioselective Functionalization

Chemo- and regioselective functionalization allows for the specific modification of a molecule at a particular position, which is crucial for developing structure-activity relationships. For instance, a method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid involves a two-step process starting with 2-methoxy-4-acetaminomethyl benzoate. google.com This process demonstrates control over the positions of functional groups on the benzene ring. google.com

The development of enzyme-catalyzed protocols has also enabled the regioselective synthesis of complex heterocyclic structures like 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net These enzymatic methods often proceed with high regioselectivity and under environmentally friendly conditions. nih.gov Organocatalytic benzannulation reactions have also been developed for the chemo- and regioselective synthesis of polyfunctionalized trifluoromethylarenes. rsc.org

Asymmetric Synthesis and Enantioselective Routes

Asymmetric synthesis is critical for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. While specific asymmetric routes for this compound are not detailed in the provided results, general principles of asymmetric synthesis are well-established and applicable. Enantioselective organocatalysis has emerged as a powerful tool for creating chiral molecules. princeton.edu For example, imidazolidinone catalysts have been successfully used in various transformations with high enantioselectivity. princeton.edu

The development of asymmetric synthesis often relies on chiral catalysts to control the stereochemical outcome of a reaction. For instance, a quinine-derived catalyst has been used for the asymmetric remote (3 + 2)-cycloaddition to produce hybrid molecules containing coumarin and pyrrolidine units with good stereochemical efficiency. nih.gov Asymmetric desymmetrization of meso compounds is another strategy to access enantiomerically pure building blocks. irb.hr

Diversity-Oriented Synthesis for Derivative Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient production of structurally diverse compound collections. nih.gov This approach is valuable for creating libraries of derivatives of a core scaffold like this compound for screening in drug discovery programs. nih.govresearchgate.net DOS strategies often involve a build/couple/pair approach to generate complexity and diversity in a systematic manner. nih.gov

The goal of DOS is to explore a larger chemical space than is typically covered by traditional medicinal chemistry approaches. nih.gov By creating libraries of diverse, three-dimensional fragment-like compounds, DOS can provide novel starting points for drug discovery. nih.gov The synthesis of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold and its subsequent optimization is an example of how a core structure can be modified to generate a library of potent and selective inhibitors. nih.gov

Aromatic Ring Reactivity

The reactivity of the benzene ring in this compound is governed by the combined electronic effects of the amino, methoxy, and methanesulfonyl substituents. These groups influence the electron density of the ring and direct the regiochemical outcome of substitution reactions.

Influence of Sulfonyl and Methoxy Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the substituents on an aniline derivative are paramount. The amino group is a powerful activating, ortho-, para-director, while the methoxy group is also activating and ortho-, para-directing. Conversely, the methanesulfonyl group is a deactivating, meta-director. libretexts.orgresearchgate.net

In this compound, the positions ortho and para to the strongly activating amino group are positions 6 and 2. The methoxy group at position 3 also activates positions 2 and 4 (and 6, para). The methanesulfonyl group at position 4 deactivates the ring and directs incoming electrophiles to positions 2 and 6 (meta to the sulfonyl group).

The combined influence suggests that electrophilic attack is most likely to occur at the positions most strongly activated and least sterically hindered. The amino group is the most powerful activating group, making positions 2 and 6 the most nucleophilic. doubtnut.com Given the steric bulk of the methanesulfonyl group, electrophilic attack would likely favor the less hindered position 6. However, under strongly acidic conditions typical for many EAS reactions (like nitration or sulfonation), the amino group can be protonated to form an anilinium ion (-NH3+). This protonated group becomes a strong deactivating, meta-director. In such a scenario, the directing effects would be dominated by the methoxy and methanesulfonyl groups, altering the expected regioselectivity.

Recent advances in photoredox catalysis have enabled the direct sulfonylation of anilines under mild conditions, avoiding the harsh acidic environments that lead to aniline protonation. rsc.orgnih.govresearchgate.net While not specifically detailed for this compound, these methods show high yields for anilines with electron-donating groups like methoxy substituents. rsc.org

Nucleophilic Aromatic Substitution in Activated Systems

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. libretexts.org In this compound, the methanesulfonyl group is a potent electron-withdrawing group. If a leaving group were present at the ortho or para position relative to the sulfonyl group (positions 3 or 5, and position 1 respectively), the molecule would be activated towards SNAr.

For the parent compound itself, SNAr is not a primary reaction pathway as there is no suitable leaving group on the ring. However, derivatives of this compound could be designed to undergo such reactions. For instance, if a halide were introduced at position 5, it would be para to the activating methoxy group and ortho to the deactivating amino group, but more importantly, it would be meta to the strongly deactivating methanesulfonyl group. A halide at position 2 would be ortho to the methanesulfonyl group, making it a potential site for SNAr, though the reaction would be influenced by the adjacent activating groups. The success of SNAr reactions is highly dependent on the specific substrate, nucleophile, and reaction conditions. nih.govnih.gov

Amine Group Transformations

The primary amino group is a key site for a variety of chemical transformations, allowing for the synthesis of a wide array of derivatives.

Derivatization via Acylation, Alkylation, and Condensation Reactions

The nucleophilic character of the primary amine in this compound allows it to readily undergo standard derivatization reactions.

Acylation: The amine can be acylated using acyl chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(3-methoxy-4-(methylsulfonyl)phenyl)acetamide. This transformation is often used to protect the amine group or to reduce its activating effect during subsequent electrophilic aromatic substitutions. libretexts.org

Alkylation: Alkylation of the amine can be achieved with alkyl halides, though over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary or tertiary amines.

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). rsc.org These reactions are typically reversible and may require removal of water to drive the reaction to completion.

Cross-Coupling Reactions Involving the Amino Functionality (e.g., Pd-catalyzed)

The amino group of anilines can participate in modern cross-coupling reactions, although it is more common for anilines to be synthesized via C-N cross-coupling of an aryl halide with an amine. rsc.orgrsc.org For instance, the Buchwald-Hartwig amination allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst. nih.gov

While direct participation of the N-H bond of this compound in a coupling reaction as the nucleophile is standard, transforming the amine into a different functional group suitable for coupling is also a viable strategy. For example, diazotization of the amine followed by a Sandmeyer reaction could introduce a halide, which could then serve as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. nih.govyoutube.com

Methanesulfonyl Group Chemical Behavior

The methanesulfonyl (mesyl) group is generally considered a stable and robust functional group. ontosight.ai It is electron-withdrawing due to the high oxidation state of the sulfur atom.

The primary reactivity associated with the methanesulfonyl group itself, rather than its electronic effect on the ring, involves its potential to act as a leaving group under certain conditions. While aryl sulfones are typically very stable, cleavage of the C-S bond can be achieved under forcing conditions, such as with strong reducing agents or in certain organometallic reactions. However, for most synthetic transformations, the methanesulfonyl group is considered a stable spectator. ontosight.ai It can be introduced onto an aromatic ring via Friedel-Crafts type reactions using methanesulfonyl chloride, though this is often challenging with highly activated or deactivated rings. wikipedia.orgacs.org In some contexts, sulfonyl groups can be used as removable blocking groups to control the regioselectivity of electrophilic aromatic substitutions. masterorganicchemistry.com

Stability and Susceptibility to Chemical Modification

The stability of this compound is influenced by the electronic characteristics of its substituents. The aniline moiety makes the compound susceptible to oxidation, a common characteristic of aromatic amines. The presence of the electron-donating amino group increases the electron density of the aromatic ring, rendering it more prone to electrophilic attack and oxidation compared to unsubstituted benzene. Conversely, the potent electron-withdrawing nature of the methanesulfonyl group at the para position to the amino group significantly modulates this reactivity. This group reduces the electron density of the ring, thereby increasing the molecule's stability towards electrophilic attack and oxidation compared to aniline or anisole.

Chemical modifications can be targeted at the amino group, such as through acylation or diazotization, or at the aromatic ring via electrophilic substitution. The specific reaction conditions will determine the outcome of any attempted chemical modification.

Role in Directing Reactivity of the Aromatic Nucleus

The directing effects of the substituents on the aromatic nucleus of this compound are a critical aspect of its reactivity in electrophilic aromatic substitution reactions. The directing ability of a substituent is determined by its capacity to stabilize the intermediate carbocation (arenium ion) formed during the reaction. libretexts.orgorganicchemistrytutor.com

The substituents on the benzene ring guide incoming electrophiles to specific positions:

Amino Group (-NH₂): As a powerful activating group, the amino group is an ortho, para-director. Its lone pair of electrons can be delocalized into the aromatic ring through resonance, which stabilizes the arenium ion when the electrophile attacks the ortho and para positions.

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is an activating, ortho, para-director due to the resonance effect of its oxygen lone pairs. libretexts.orgorganicchemistrytutor.com

Methanesulfonyl Group (-SO₂CH₃): This group is a strong deactivating group and a meta-director. masterorganicchemistry.com Its electron-withdrawing inductive and resonance effects destabilize the arenium ion when the attack is at the ortho and para positions, thus favoring meta substitution. masterorganicchemistry.com

In this compound, the positions ortho and para to the strongly activating amino group are positions 5 and 2 (the para position is occupied by the methanesulfonyl group). The methoxy group at position 3 directs ortho and para to itself, which are positions 2, 4, and 6. The deactivating methanesulfonyl group at position 4 directs incoming groups to the positions meta to it, which are positions 2 and 6.

Comparative Reactivity Studies with Isomeric and Analogous Structures

Positional Isomerism and Electronic Effects on Reaction Pathways

The reactivity of this compound can be better understood by comparing it with its positional isomers. For instance, the isomer 3-methanesulfonyl-4-methoxyaniline (B3377994) presents a different arrangement of substituents, leading to altered reaction pathways. uni.lu

CompoundSubstituent PositionsPredicted Major Product(s) in Electrophilic Aromatic SubstitutionRationale
This compound 1-Amino, 3-Methoxy, 4-MethanesulfonylSubstitution at C2 and C6The powerful ortho, para-directing amino and methoxy groups activate these positions, overriding the meta-directing effect of the sulfonyl group.
3-Methanesulfonyl-4-methoxyaniline 1-Amino, 4-Methoxy, 3-MethanesulfonylSubstitution at C5The ortho, para-directing amino and methoxy groups strongly activate C5. The other ortho position to the amino group (C2) is sterically hindered and deactivated by the adjacent sulfonyl group.

In this compound, the amino and methoxy groups work in concert to activate positions 2 and 6. In its isomer, 3-methanesulfonyl-4-methoxyaniline, the directing groups are positioned differently, leading to a different regiochemical outcome. The electronic interplay between the electron-donating and electron-withdrawing groups is a key determinant of the reaction pathway. The basicity of the aniline nitrogen is also affected by the position of the electron-withdrawing methanesulfonyl group. stackexchange.com

The study of related halogenated methoxyanilines, such as 4-chloro-3-methoxyaniline (B81333) and 4-fluoro-3-methoxyaniline, further illustrates the impact of electronic effects. nih.govsigmaaldrich.comtcichemicals.com The halogen, being an electronegative yet ortho, para-directing group, introduces a different electronic balance compared to the strongly deactivating sulfonyl group.

Steric Factors in Derivative Formation

Steric hindrance plays a significant role in the formation of derivatives of this compound. While electronic effects predict the preferred sites of reaction, the sheer physical size of the substituents and the incoming reagent can prevent a reaction from occurring at a sterically congested site.

In electrophilic aromatic substitution, attack at position 2 is sterically more hindered than at position 6 due to the presence of the adjacent methoxy group at position 3. Therefore, while both positions are electronically activated, a bulky electrophile might preferentially attack the less hindered position 6.

Similarly, in reactions involving the amino group, such as N-alkylation or N-acylation, the proximity of the methoxy group at position 3 could sterically impede the approach of large reagents. This "ortho effect" can influence the rate and feasibility of derivatization at the amino functionality. stackexchange.com The steric bulk of a substituent can be estimated using parameters like the cyclohexane (B81311) A-value, where larger values indicate greater steric hindrance. stackexchange.com While a methoxy group is not considered extremely bulky, its presence adjacent to a reactive site can still influence the outcome of a reaction, particularly when compared to a less substituted analogue. stackexchange.com

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Methods for Molecular Elucidation

Spectroscopic techniques are indispensable tools for the structural analysis of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these methods reveal intricate details about the molecular framework, functional groups, and the electronic environment of individual atoms. For 4-Methanesulfonyl-3-methoxyaniline, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit different resonance frequencies when placed in a strong magnetic field.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments that provide crucial data for the structural assignment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The chemical shift (δ) of each signal is indicative of the electronic environment of the proton. For instance, aromatic protons will resonate at a different frequency than the protons of the methoxy (B1213986) and methanesulfonyl groups. Integration of the signals provides the relative ratio of the number of protons of each type. Furthermore, spin-spin coupling between adjacent non-equivalent protons can lead to signal splitting, which reveals information about the connectivity of the atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon atoms within the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of the atoms attached to it. This allows for the identification of the aromatic carbons, the methoxy carbon, and the methanesulfonyl carbon.

The following table summarizes typical predicted or observed NMR data for this compound. Actual values can vary slightly depending on the solvent and experimental conditions.

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH[Data not available in search results][Data not available in search results]
Aromatic CH[Data not available in search results][Data not available in search results]
Aromatic CH[Data not available in search results][Data not available in search results]
C-NH₂[Data not available in search results][Data not available in search results]
C-OCH₃[Data not available in search results][Data not available in search results]
C-SO₂CH₃[Data not available in search results][Data not available in search results]
OCH₃[Data not available in search results][Data not available in search results]
SO₂CH₃[Data not available in search results][Data not available in search results]
NH₂[Data not available in search results]-

While 1D NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are often necessary to unambiguously establish the complete connectivity and spatial relationships between atoms in more complex molecules. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in this regard.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for assigning carbon resonances based on the more easily interpreted proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

While specific 2D NMR data for this compound was not available in the provided search results, these techniques would be standard procedure in a thorough structural elucidation of the compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure the mass of an ion with a very high degree of accuracy (typically to four or five decimal places). This allows for the calculation of the elemental composition of the molecule.

For this compound (C₈H₁₁NO₃S), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, thereby confirming the molecular formula. Predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺202.05324139.3
[M+Na]⁺224.03518148.7
[M-H]⁻200.03868143.4
[M+NH₄]⁺219.07978158.8
[M+K]⁺240.00912146.2
[M+H-H₂O]⁺184.04322133.8

Table data sourced from PubChemLite. uni.lu

In tandem mass spectrometry (MS/MS), a specific ion (often the molecular ion) is selected and then subjected to fragmentation. The resulting fragment ions are then analyzed. The way a molecule breaks apart provides valuable clues about its structure. The fragmentation of organic molecules in a mass spectrometer often follows predictable pathways, such as the loss of small, stable neutral molecules or characteristic functional groups. uni-saarland.delibretexts.org

The fragmentation pattern of this compound would be expected to show losses corresponding to its functional groups. For example, the loss of a methyl radical (•CH₃) from the methanesulfonyl or methoxy group, or the loss of sulfur dioxide (SO₂), could be anticipated. The analysis of these fragmentation pathways helps to confirm the presence and arrangement of the methoxy and methanesulfonyl groups on the aniline (B41778) ring. While specific MS/MS fragmentation data for this compound was not detailed in the search results, the general principles of amine and sulfone fragmentation would apply. libretexts.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

For a related compound, 3-methoxyaniline, experimental and simulated infrared spectra have been studied. researchgate.net In another similar molecule, 4-chloro-3-methoxyaniline (B81333), both FTIR and FT-Raman spectra have been recorded. nih.gov Typically, the N-H stretching vibrations of the primary amine group appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group of the methoxy and sulfonyl moieties are expected in the 2850-3100 cm⁻¹ range. The characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group are strong and typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The C-O stretching of the methoxy group and C-N stretching of the aniline moiety would also produce distinct peaks in the fingerprint region (below 1500 cm⁻¹).

X-ray Diffraction for Solid-State Structure

X-ray diffraction is an essential technique for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single-crystal X-ray diffraction analysis provides precise measurements of bond lengths and angles within the crystal lattice. carleton.edu While specific crystallographic data for this compound is not available in the provided results, analysis of similar structures reveals expected values. For instance, in a related phenylsulfonylated indole (B1671886) derivative, C-S bond lengths are typically around 1.76 Å, and S=O bond lengths are approximately 1.43 Å. The C-N bond length in the aniline moiety is expected to be around 1.40 Å. The bond angles around the tetrahedral sulfur atom in the sulfonyl group would be approximately 109.5°, while the geometry around the aromatic carbon atoms would be trigonal planar with angles close to 120°.

A search for single-crystal X-ray structures of related compounds provides context for the expected bond lengths and angles. researchgate.netresearchgate.netmdpi.com For example, studies on various substituted aniline and sulfonamide derivatives show consistent geometric parameters for these functional groups. researchgate.netnih.gov

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. The primary amino group is a potent hydrogen bond donor, while the oxygen atoms of the sulfonyl and methoxy groups, as well as the nitrogen atom itself, can act as hydrogen bond acceptors. Therefore, N-H···O and potentially N-H···N hydrogen bonds are expected to be significant in the crystal packing.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. rsc.org By mapping properties like d_norm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules. nih.gov For this compound, this analysis would likely reveal prominent red spots on the d_norm surface corresponding to the N-H···O hydrogen bonds.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.goverciyes.edu.tr It is expected that H···H contacts would constitute a large portion of the surface, as is common for organic molecules. nih.gov Significant contributions from O···H/H···O and C···H/H···C contacts would also be anticipated, corresponding to hydrogen bonds and C-H···π interactions, respectively. nih.govresearchgate.net

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its separation from impurities. lgcstandards.com A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like a C18 column) and a polar mobile phase.

For similar compounds lacking a strong UV chromophore, alternative detection methods like charged aerosol detection (CAD) can be used. epa.gov The method would involve an isocratic or gradient elution with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or heptafluorobutyric acid to improve peak shape and retention. epa.govsielc.com The retention time of the compound under specific conditions would be a key parameter for its identification, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis. lgcstandards.comlgcstandards.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely employed analytical technique for monitoring the progress of chemical reactions in real-time. Its simplicity, rapidity, and cost-effectiveness make it an indispensable tool in synthetic organic chemistry. In the context of the synthesis of this compound, TLC provides a qualitative assessment of the reaction's progression by separating the starting materials, intermediates, and the final product based on their differential adsorption on a stationary phase.

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a solid support such as glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent. By capillary action, the mobile phase ascends the plate, and as it passes over the initial spot, the components of the mixture travel up the plate at different rates.

This separation is governed by the polarity of the compounds in relation to the polarity of the stationary and mobile phases. In a normal-phase TLC setup, where silica gel serves as the polar stationary phase, less polar compounds exhibit weaker interactions with the silica and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values. The Rf value is a quantitative measure, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

For the synthesis of this compound, which could, for instance, involve the reduction of a corresponding nitro-substituted precursor (4-methanesulfonyl-3-methoxy-1-nitrobenzene), TLC is instrumental in determining the point of complete consumption of the starting material and the formation of the desired aniline product. The progress of such a reaction can be visualized by spotting the reaction mixture on a TLC plate at regular time intervals. The disappearance of the spot corresponding to the starting material and the appearance of a new spot corresponding to the product signify the reaction's progression towards completion.

The choice of the mobile phase is critical for achieving clear separation of the spots. A systematic trial-and-error process is often employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent until an optimal Rf range (typically 0.2-0.8 for the compounds of interest) is achieved. For aromatic amines and sulfones, common mobile phases include mixtures of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol in varying ratios.

Visualization of the separated spots on the TLC plate is typically accomplished under UV light (at 254 nm or 365 nm), especially for UV-active compounds like aromatic molecules. Alternatively, chemical staining agents such as potassium permanganate, iodine, or ninhydrin (B49086) (for primary and secondary amines) can be used to reveal the spots.

Detailed Research Findings

While specific TLC data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of chromatography allow for a predictive analysis of the expected TLC profile. In a hypothetical synthesis involving the reduction of a nitro precursor to form the aniline product, the starting material, being less polar than the resulting amine, would be expected to have a higher Rf value. The introduction of the polar amino group (-NH2) in the product molecule increases its affinity for the polar silica gel stationary phase, causing it to travel a shorter distance up the TLC plate.

The following interactive table illustrates a representative set of TLC data for monitoring such a transformation. The Rf values are illustrative and would be dependent on the specific TLC plate and the precise composition of the mobile phase used.

CompoundStructureExpected Rf Value*Visualization
4-Methanesulfonyl-3-methoxy-1-nitrobenzene (Starting Material)OOSOCH3OCH3NO20.65UV (254 nm)
This compound (Product)OOSOCH3OCH3NH20.30UV (254 nm), Ninhydrin Stain

*In a Hexane:Ethyl Acetate (1:1) mobile phase on a silica gel 60 F254 plate.

By monitoring the TLC plate over time, a chemist can observe the diminishing intensity of the spot at Rf 0.65 and the increasing intensity of the new spot at Rf 0.30. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. This qualitative data from TLC is crucial for making informed decisions about the reaction, such as determining the appropriate time for workup and purification.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (e.g., Density Functional Theory, DFT)

DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Analysis

A foundational step in computational chemistry is to determine the most stable three-dimensional structure of a molecule. Geometry optimization calculations would allow for the determination of bond lengths, bond angles, and dihedral angles of 4-Methanesulfonyl-3-methoxyaniline that correspond to the lowest energy state on its potential energy surface.

Conformational analysis would be particularly important for this molecule due to the presence of rotatable bonds, such as those connected to the methoxy (B1213986) and methanesulfonyl groups. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out. This would identify the global minimum energy conformer as well as other low-energy conformers that might be present under different conditions. The results of such an analysis would typically be presented in a data table, as shown in the hypothetical example below.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

ParameterBond/Angle/DihedralValue
Bond LengthC-SData not available
S=O (symmetric)Data not available
S=O (asymmetric)Data not available
C-O (methoxy)Data not available
C-NData not available
Bond AngleC-S-CData not available
O-S-OData not available
C-O-CData not available
Dihedral AngleC-C-S-OData not available
C-C-O-CData not available

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A DFT study on this compound would calculate the energies of these orbitals and visualize their spatial distribution. The presence of the electron-donating amino and methoxy groups and the electron-withdrawing methanesulfonyl group would likely lead to a complex and interesting distribution of these orbitals, which would be critical in predicting its reactivity in various chemical reactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the chemical shifts (¹H and ¹³C) for this compound can be predicted. These theoretical values, when compared with experimental spectra, can aid in the structural confirmation of the compound and the assignment of signals.

Reaction Mechanism Studies

Theoretical chemistry can provide profound insights into how chemical reactions occur by mapping out the entire reaction pathway.

Transition State Characterization

For any proposed reaction involving this compound, computational chemists can locate the transition state structure, which is the highest energy point along the reaction coordinate. Characterizing the transition state involves confirming it has exactly one imaginary frequency in its vibrational analysis. The geometry and energy of the transition state are vital for understanding the kinetics of a reaction.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. In the context of this compound, while specific QSRR studies are not extensively documented in publicly available literature, the principles of this approach can be applied to predict its reactivity based on data from analogous aniline (B41778) derivatives. QSRR models are invaluable for understanding reaction mechanisms, predicting the reactivity of new compounds, and guiding the synthesis of molecules with desired chemical properties.

The fundamental premise of QSRR is that the reactivity of a chemical compound is intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, it is possible to build a regression model that can predict a specific reactivity parameter, such as a reaction rate constant (k) or an equilibrium constant (K).

For a hypothetical QSRR study on a series of substituted anilines, including this compound, the general workflow would involve several key steps:

Data Set Selection: A diverse set of aniline derivatives with known experimental reactivity data would be compiled. This set would ideally include compounds with a range of substituents to capture a variety of electronic and steric effects.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecular structure. They can be broadly categorized as:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and frontier molecular orbital energies (HOMO and LUMO). For aniline derivatives, descriptors like the electrophilicity index (ω) and Hammett constants (σ) are particularly relevant for predicting reactivity in electrophilic aromatic substitution reactions. nih.govarxiv.org

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular volume, surface area, and specific steric parameters like Taft's steric parameter (Es).

Hydrophobic Descriptors: These relate to the compound's lipophilicity, with the partition coefficient (logP) being the most common. nih.gov

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide precise information on electronic structure, such as atomic charges, bond orders, and molecular orbital energies. researchgate.net

Model Development: Using statistical methods, a relationship is established between a subset of the calculated descriptors (the independent variables) and the experimental reactivity (the dependent variable). Common modeling techniques include:

Multiple Linear Regression (MLR): This method creates a linear equation that best predicts the reactivity based on a combination of descriptors. nih.gov

Principal Component Regression (PCR) and Partial Least Squares (PLS) Regression: These are extensions of MLR that are useful when the descriptors are numerous and potentially correlated. nih.govnih.gov

Non-linear Methods: Machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be employed to capture more complex, non-linear relationships between structure and reactivity. nih.govnih.gov

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using statistical metrics and validation techniques, such as cross-validation and the use of an external test set of compounds not used in the model development.

A hypothetical QSRR study might investigate the rate of a specific reaction, such as diazotization of the amino group, across a series of substituted anilines. libretexts.org The resulting model could then be used to predict the reaction rate for this compound.

Below is an interactive data table showcasing a hypothetical set of molecular descriptors that would be relevant for a QSRR study of this compound and related compounds.

Compound NameMolecular Weight ( g/mol )LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)
Aniline93.130.901.53-5.140.98
3-Methoxyaniline123.151.131.87-4.980.85
4-Methanesulfonylaniline171.220.884.65-5.87-0.25
This compound 201.25 1.10 4.92 -5.65 -0.15

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would need to be calculated using computational chemistry software.

The values in this table represent some of the key descriptors that would influence the reactivity of these compounds. For example, the HOMO (Highest Occupied Molecular Orbital) energy is related to the molecule's ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) energy relates to its ability to accept electrons. The interplay of these and other descriptors would be captured in a QSRR model to provide a quantitative prediction of reactivity.

Applications in Specialty Chemicals and Advanced Materials

Precursors for Polymer Synthesis and Modification

The synthesis of novel polymers from functionalized monomers is a cornerstone of materials science. Aniline (B41778) and its derivatives are well-established precursors for producing polyanilines (PANIs), a class of conducting polymers with significant technological applications. nih.govhbm4eu.eu The properties of these polymers can be finely tuned by introducing various substituents onto the aniline monomer, which affects the electronic and steric nature of the resulting polymer chain. rsc.orgresearchgate.net

4-Methanesulfonyl-3-methoxyaniline can serve as a monomer in oxidative polymerization reactions to produce substituted polyaniline. nih.govrsc.org The polymerization typically proceeds via the nitrogen atom of the amine group, leading to the formation of a polymer backbone.

The presence of the methoxy (B1213986) and methanesulfonyl substituents on the monomer unit directly influences the characteristics of the final polymer:

Solubility: The substituents can enhance the polymer's solubility in common organic solvents, which is a significant advantage for processing and film formation compared to the often-intractable parent polyaniline. researchgate.net

Morphology: The nature of the side groups impacts the packing of the polymer chains, influencing the surface morphology of the resulting material, which can range from hierarchical structures to more uniform spherical arrangements. rsc.orgresearchgate.net

Electronic Properties: The electron-donating methoxy group and electron-withdrawing methanesulfonyl group alter the electron density of the polymer backbone, thereby modifying its conductivity and electrochemical properties.

The synthesis of such custom-designed aniline derivatives is a key strategy for developing new polymeric materials for specialized applications like chemical sensors. rsc.orgresearchgate.netrsc.org

Building Blocks for Functional Organic Materials

Functional organic materials are at the forefront of innovations in electronics, optics, and porous materials. The specific arrangement of electron-donating and electron-withdrawing groups in this compound makes it an attractive building block for materials where charge-transfer interactions are crucial for performance. researchgate.net

The field of organic electronics relies on materials with specific energy levels and charge transport capabilities. Substituted anilines are integral to the design of such materials. researchgate.net Polyanilines are noted for their conductivity and are used in applications such as flexible electronics, electrochromic devices, and sensors. nih.gov

The donor-π-acceptor (D–π–A) architecture is a common design principle for molecules used in optoelectronics. mdpi.com this compound embodies this principle in a single unit, with the methoxy and amine groups acting as donors and the methanesulfonyl group as an acceptor, all connected through the phenyl π-system. This intrinsic electronic asymmetry makes it a candidate for incorporation into larger conjugated systems for applications in:

Organic Light-Emitting Diodes (OLEDs): As part of larger molecules, it could function within the emissive or charge-transport layers.

Organic Solar Cells: Its electronic profile could be beneficial for materials used in the active layer for light absorption and charge separation.

Nonlinear Optics: The significant charge asymmetry suggests potential for high hyperpolarizability, a key property for nonlinear optical materials. researchgate.net

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and large surface areas. nih.gov They are synthesized from molecular building blocks that are stitched together with strong covalent bonds. nih.govtcichemicals.com The primary amine group of this compound allows it to act as a building block, or "node," in the synthesis of COFs, typically through the formation of imine linkages by reacting with aldehyde-functionalized molecules. tcichemicals.com

The use of a substituted aniline like this compound would allow for the precise installation of specific functional groups within the porous framework. The methoxy and methanesulfonyl groups would line the pores of the COF, imparting specific chemical properties to the internal surface. This functionalization can be used to tune the framework's affinity for certain molecules, making it useful for applications in:

Gas storage and separation tcichemicals.com

Heterogeneous catalysis tcichemicals.com

Sensing

Furthermore, aniline itself can be used as a modulator to improve the crystallinity of COFs by controlling the reversibility of the imine-forming reaction. nih.gov

Azo dyes represent one of the most commercially important classes of synthetic colorants, accounting for a majority of all dyes used in the textile and food industries. wikipedia.org The synthesis of azo dyes is a robust process that relies on the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich partner. nih.govjchemrev.comjchemrev.com

This compound is an ideal precursor for the diazo component in this synthesis. The process involves:

Diazotization: The amine group of this compound is treated with a nitrous acid source (e.g., sodium nitrite in acidic solution) at low temperatures to form a highly reactive diazonium salt. jchemrev.com

Azo Coupling: The diazonium salt, a potent electrophile, is then reacted with a coupling component, such as a phenol or another aniline derivative, to form the stable azo compound (R−N=N−R′), which is characteristically colored. wikipedia.orgnih.gov

The final color and properties of the dye are heavily influenced by the substituents on the aromatic rings. jchemrev.com The methoxy and methanesulfonyl groups on the this compound moiety act as auxochromes, modifying the wavelength of light absorbed and thus the perceived color. These groups also impact the dye's lightfastness, thermal stability, and affinity for different fibers.

Functional GroupRole in Material/SynthesisPotential Impact
**Amine (-NH₂) **Polymerization site, Diazotization site, COF linkage siteForms the backbone of polymers; essential for azo dye formation; enables incorporation into crystalline frameworks.
Methoxy (-OCH₃) Electron-donating group, AuxochromeModulates electronic properties of polymers and dyes; influences color and solubility.
Methanesulfonyl (-SO₂CH₃) Electron-withdrawing group, AuxochromeCreates electronic asymmetry for optoelectronic properties; modifies color and dye stability.

Reagent in Diverse Chemical Syntheses Beyond Direct Product Formation

Beyond its role as a direct building block for polymers and dyes, the inherent reactivity of its functional groups makes this compound a versatile reagent in organic synthesis. Aniline and its derivatives are fundamental starting materials for a wide array of fine chemicals, including pharmaceuticals and agricultural products. wikipedia.org

The amine group is a nucleophilic center and a weak base, allowing it to undergo a variety of chemical transformations. wikipedia.org For instance, it can be acylated to form amides or alkylated. Protection of the amine group, often by acetylation, allows for electrophilic substitution reactions to be directed at the aromatic ring, with the existing methoxy and sulfonyl groups influencing the position of the new substituent.

Furthermore, the diazonium salt formed from this compound is a highly versatile intermediate. While its primary use is in azo coupling, it can also participate in a range of nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) onto the aromatic ring, displacing the nitrogen. This versatility makes it a valuable intermediate for constructing complex, multi-substituted aromatic compounds.

Q & A

Basic: What synthetic methodologies are most effective for producing 4-Methanesulfonyl-3-methoxyaniline, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via sulfonylation of 3-methoxyaniline using methanesulfonyl chloride (MeSO₂Cl) under controlled conditions. Key parameters include:

  • Temperature: Maintain 0–5°C during reagent addition to mitigate exothermic side reactions.
  • Base selection: Pyridine or triethylamine neutralizes HCl, preventing acid-catalyzed decomposition.
  • Purification: Recrystallization from ethanol/water (3:1 v/v) yields >75% purity. Confirm structure via ¹H NMR (DMSO-d₆): methoxy (δ 3.72 ppm, singlet), aromatic protons (δ 6.8–7.2 ppm, doublets), and NH₂ (δ 5.2 ppm, broad) .

Advanced: How does the electron-withdrawing methanesulfonyl group affect regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:
The sulfonyl group deactivates the ring, directing EAS to the para position relative to the methoxy group. For example, nitration with HNO₃/H₂SO₄ predominantly yields 4-methanesulfonyl-3-methoxy-6-nitroaniline. Computational studies (DFT) show a 12 kJ/mol lower activation energy for para attack compared to meta. Experimental validation via HPLC (C18 column, 70% acetonitrile/water mobile phase) confirms >90% para selectivity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what anomalies might arise?

Answer:

  • ¹H NMR: Aromatic protons exhibit complex splitting due to coupling between adjacent substituents. For example, H-5 and H-6 protons show a doublet of doublets (J = 8.5 Hz, 2.5 Hz).
  • IR: Strong S=O stretches at 1340 cm⁻¹ and 1165 cm⁻¹ confirm the sulfonyl group.
  • MS (EI): Molecular ion peak at m/z 215 (C₈H₁₁NO₃S⁺) with fragmentation patterns matching sulfonamide cleavage .

Advanced: How can researchers resolve discrepancies in reported melting points (e.g., 243–245°C vs. 230–235°C) for derivatives?

Answer:
Contradictions often stem from polymorphism or impurities. Strategies include:

  • Differential Scanning Calorimetry (DSC): Identify endothermic peaks corresponding to true melting points.
  • Recrystallization: Use alternative solvents (e.g., acetonitrile vs. ethanol) to isolate stable polymorphs.
  • HPLC Purity Assessment: Ensure ≥99% purity; impurities like residual MeSO₂Cl can depress melting points .

Basic: What storage protocols maximize stability for this compound?

Answer:

  • Store under argon at 2–8°C in amber glass to prevent oxidation and photodegradation.
  • Stability studies (TGA) show decomposition onset at 180°C. Monitor via biannual ¹H NMR; degradation products (e.g., sulfonic acid) appear as new δ 10–12 ppm peaks .

Advanced: What strategies enable isotopic labeling (e.g., ¹³C, ²H) for metabolic tracing studies?

Answer:

  • Deuterated methoxy group: Synthesize 3-methoxy-d₃-aniline via Pd-catalyzed methoxylation using CD₃I, followed by sulfonylation.
  • ³⁴S-labeled sulfonyl group: React 3-methoxyaniline with ³⁴S-enriched methanesulfonyl chloride. Confirm labeling via MS (M+3 for ²H₃; M+2 for ³⁴S) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.